![molecular formula C15H15F3O3 B6324286 cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95% CAS No. 733740-47-1](/img/structure/B6324286.png)
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95%
Overview
Description
This compound, also known as cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, has a CAS Number of 733740-47-1 . It has a molecular weight of 300.28 and is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)cyclopentane-1-carboxylic acid . Its InChI Code is 1S/C15H15F3O3/c16-15(17,18)12-5-3-10(4-6-12)13(19)8-9-1-2-11(7-9)14(20)21/h3-6,9,11H,1-2,7-8H2,(H,20,21)/t9-,11+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.28 . It’s typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Jasmonic Acid Derivatives in Cancer Research
Jasmonic acid derivatives, including cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid, have been explored for their anti-tumor activity and potential in cancer therapy. The anti-tumor activities of jasmonate compounds are attributed to altered cellular ATP levels, induction of re-differentiation through the action of Mitogen Activated Protein Kinases (MAPKs), and the induction of apoptosis by reactive oxygen species. These compounds show promise in anti-cancer therapy, especially when used in combination with other known drugs such as cisplatin, paclitaxel, or doxorubicin, demonstrating a synergistic effect. The structure–activity relationship of novel jasmonate derivatives with anti-tumor, anti-inflammatory, and anti-aging effects is also of significant interest (Iwona Jarocka-Karpowicz & A. Markowska, 2021).
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-5-3-10(4-6-12)13(19)8-9-1-2-11(7-9)14(20)21/h3-6,9,11H,1-2,7-8H2,(H,20,21)/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHBXUHEXGXHEJ-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129633 | |
Record name | rel-(1R,3S)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid | |
CAS RN |
733740-47-1 | |
Record name | rel-(1R,3S)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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